N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropanamide
Description
N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-9-16(24-20-12)19-17(22)13(2)21-8-7-18(11-21)15-6-4-3-5-14(15)10-23-18/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMISMPHBMMNGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N2CCC3(C2)C4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the construction of the spirocyclic benzofuran-pyrrolidine core, and the final coupling to form the propanamide moiety.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and ammonium acetate.
Construction of the Spirocyclic Core: The spirocyclic benzofuran-pyrrolidine core is typically constructed through a series of cyclization reactions. This may involve the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes.
Final Coupling: The final step involves the coupling of the oxazole ring with the spirocyclic core to form the propanamide. This can be achieved using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide: can be compared with other spirocyclic compounds and oxazole derivatives.
Spirocyclic Compounds: These include spiro[indoline-3,3’-pyrrolidine] and spiro[cyclohexane-1,3’-pyrrolidine] derivatives.
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-1,2-oxazole.
Uniqueness
The uniqueness of N-(3-methyl-1,2-oxazol-5-yl)-2-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropanamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential bioactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
